HTL14242

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

HTL14242具有广泛的科学研究应用,包括:

化学: 用作研究mGlu5受体功能和调控的工具化合物。

生物学: 研究其对细胞信号通路和受体相互作用的影响。

医学: 探索其在神经退行性疾病(如帕金森病)中的潜在治疗作用。

工业: 用于开发靶向mGlu5受体的药物.

作用机制

HTL14242通过与mGlu5受体的变构位点结合来发挥作用,该位点不同于内源性配体结合的正构位点。这种结合导致受体构象发生改变,从而导致其活性降低。 参与的分子靶标和途径包括抑制通常由mGlu5受体激活的下游信号级联反应 .

生化分析

Biochemical Properties

HTL14242 plays a significant role in biochemical reactions. It interacts with the mGlu5 receptors, which are class C G-protein-coupled receptors (GPCRs) and are considered promising targets for the treatment of many psychiatric and neurodegenerative disorders .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of mGlu5 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to mGlu5 receptors. This binding results in negative allosteric modulation of the receptor, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates excellent, dose-dependent occupancy of mGlu5 receptors . It is stable in rat plasma and has a clean profile in vitro assays of cytotoxicity in HepG2 cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It demonstrates an excellent, dose-dependent occupancy of mGlu5 receptors from an oral dose, with an estimated ED50 of 0.3 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathways of mGlu5 receptors. It interacts with these receptors, which can lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with mGlu5 receptors . The modulation of these receptors can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound is associated with its target, the mGlu5 receptors. These receptors are membrane proteins, indicating that this compound is likely to be localized in the cell membrane where it exerts its effects .

准备方法

合成路线和反应条件

HTL14242的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产物在纯化和表征后获得,以确保高纯度和质量 .

工业生产方法

This compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量并最大限度地减少杂质。 先进技术,如高效液相色谱 (HPLC) 和质谱用于质量控制 .

化学反应分析

反应类型

HTL14242会发生各种化学反应,包括:

氧化: 此反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 此反应涉及向化合物中添加氢或从化合物中去除氧。

取代: 此反应涉及用另一个官能团取代一个官能团.

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应通常在受控的温度和压力条件下进行,以确保最佳结果 .

主要形成的产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,this compound的氧化可以导致形成各种氧化衍生物,而还原可以产生化合物的还原形式 .

相似化合物的比较

类似的化合物

一些与HTL14242类似的化合物包括:

马伏格仑特: mGlu5受体的另一个负变构调节剂。

巴西格仑特: 一种具有类似药理学特性的化合物,靶向mGlu5受体.

独特性

This compound因其对mGlu5受体的强选择性和效力而独一无二。它在药代动力学方面表现出优异的特性,包括血浆稳定性和细胞毒性分析中的干净谱。 这些特性使其成为科学研究中宝贵的工具,也是治疗开发中很有前景的候选者 .

生物活性

HTL14242 is a compound that has garnered attention due to its selective activity as an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This article delves into its biological activity, highlighting key research findings, data tables, and relevant case studies.

Overview of this compound

This compound is categorized as a negative allosteric modulator (NAM) of mGlu5 receptors. It was developed through structure-based drug design (SBDD) techniques, which have proven effective in identifying compounds that selectively target specific receptor subtypes. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in neurological conditions.

This compound binds to a distinct site on the mGlu5 receptor, leading to conformational changes that inhibit receptor activation by orthosteric agonists. This mechanism is particularly relevant in conditions where excessive glutamate signaling contributes to pathology, such as in neurodegenerative diseases and psychiatric disorders.

Binding Affinity and Selectivity

The binding affinity of this compound to mGlu5 has been characterized using various assays. A study reported a moderate affinity with a Ki value indicative of its potential as a therapeutic agent. The compound's selectivity profile was established through competitive binding assays against other metabotropic glutamate receptors.

| Compound | Ki (nM) | Selectivity |

|---|---|---|

| This compound | 200 | High for mGlu5 |

| Mavoglurant | 150 | Moderate for mGlu5 |

| Fenobam | 300 | Low for mGlu5 |

Pharmacological Profile

This compound has shown promise in preclinical studies for various neurological indications, including fragile X syndrome (FXS) and L-dopa-induced dyskinesia. Its pharmacological profile suggests potential benefits in managing symptoms associated with these conditions, primarily due to its ability to modulate glutamate signaling pathways.

Clinical Trials

Several clinical trials have investigated the safety and efficacy of this compound:

- Phase I Trials : Initial studies focused on assessing the safety profile in healthy volunteers (NCT04462263, NCT03785054). Results indicated good tolerability with minimal adverse effects.

- Phase II Trials : Ongoing trials are evaluating the efficacy of this compound in patients with FXS and other neurological disorders.

Comparative Analysis with Other Modulators

This compound's activity can be contrasted with other known modulators of mGlu5:

| Modulator | Type | Clinical Indication | Status |

|---|---|---|---|

| This compound | Negative Allosteric Modulator | Neurological disorders | Completed Phase I |

| Mavoglurant | Negative Allosteric Modulator | Fragile X Syndrome | Active Phase II |

| Fenobam | Positive Allosteric Modulator | Anxiety Disorders | Completed Phase I |

属性

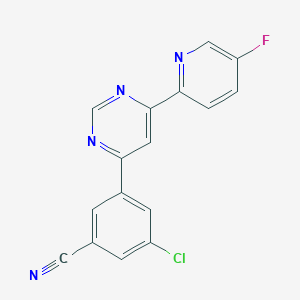

IUPAC Name |

3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClFN4/c17-12-4-10(7-19)3-11(5-12)15-6-16(22-9-21-15)14-2-1-13(18)8-20-14/h1-6,8-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAXDSVNYVVQSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=CC(=NC=N2)C3=CC(=CC(=C3)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClFN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How was HTL14242 discovered, and what is its mechanism of action?

A1: this compound was discovered through a fragment-based drug discovery approach targeting the metabotropic glutamate receptor 5 (mGlu5) []. This involved screening a library of fragments against a thermostabilized mGlu5 receptor using a high-concentration radioligand binding assay. A promising pyrimidine hit with moderate affinity and high ligand efficiency was identified and further optimized using structure-based drug discovery methods, ultimately leading to this compound []. As a negative allosteric modulator (NAM), this compound binds to an allosteric site on mGlu5, distinct from the glutamate binding site, and inhibits receptor activation. This modulation of mGlu5 activity has implications for potential therapeutic applications, particularly in neurological and psychiatric disorders.

Q2: How does the structure of this compound provide insights into its interaction with mGlu5?

A2: High-resolution crystal structures of the stabilized mGlu5 receptor in complex with this compound and a related molecule were solved [, ]. These structures revealed that this compound binds within the transmembrane domain of mGlu5 at an allosteric site. Detailed analysis of the binding interactions, including specific amino acid contacts and binding pocket characteristics, provides valuable information for understanding the structural basis of this compound's selectivity and potency as an mGlu5 NAM. This structural information can be further exploited for designing novel mGlu5 modulators with improved properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。